5-乙氧基-2-吡咯烷酮

概述

描述

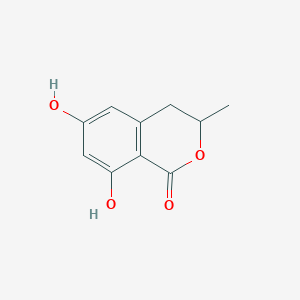

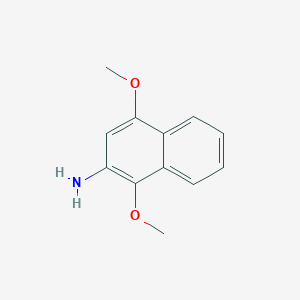

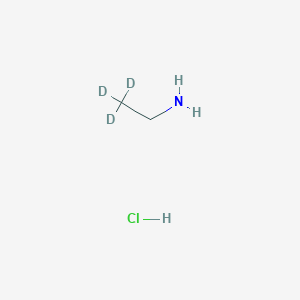

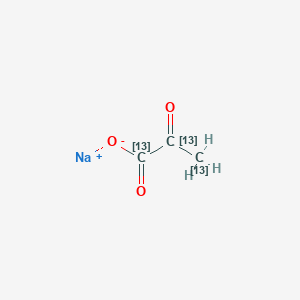

5-Ethoxy-2-pyrrolidinone is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is categorized as an impurity standard .

Synthesis Analysis

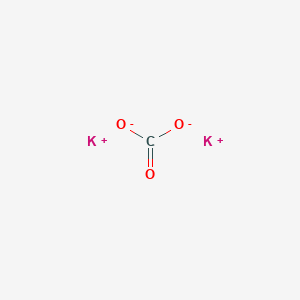

A convenient, safe, and cost-effective method for carrying out the key vinylation of 5-ethoxy-2-pyrrolidinone in the preparation of 5-vinyl-2-pyrrolidinone has been described . This procedure is developed by replacing inherently hazardous ethyl magnesium bromide with inexpensive and eco-friendly potassium carbonate .Molecular Structure Analysis

The molecular structure of 5-Ethoxy-2-pyrrolidinone consists of a five-membered pyrrolidinone ring with an ethoxy group attached .Chemical Reactions Analysis

The key vinylation of 5-ethoxy-2-pyrrolidinone in the preparation of 5-vinyl-2-pyrrolidinone is a significant chemical reaction involving this compound .Physical And Chemical Properties Analysis

5-Ethoxy-2-pyrrolidinone has a density of 1.1±0.1 g/cm3, a boiling point of 276.4±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.5±3.0 kJ/mol and a flash point of 121.0±25.4 °C .科学研究应用

Synthesis of Vigabatrin

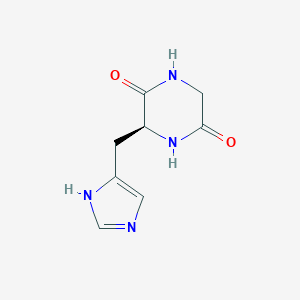

5-Ethoxy-2-pyrrolidinone is used in the synthesis of 5-vinyl-2-pyrrolidinone, a key intermediate of vigabatrin . Vigabatrin is a synthetic analogue of GABA (γ-aminobutyric acid), a highly selective enzyme-activated inhibitor of GABA-T in the mammalian brain . It is used for the treatment of disorders associated with depletion of GABA levels in the central nervous system (CNS) such as tardive dyskinesia, schizophrenia, and epilepsy .

Vinylation Reaction

A convenient, safe, and cost-effective method for carrying out the key vinylation of 5-ethoxy-2-pyrrolidinone in the preparation of 5-vinyl-2-pyrrolidinone in the presence of potassium carbonate is described . This procedure is developed by replacing inherently hazardous ethyl magnesium bromide with inexpensive and eco-friendly potassium carbonate .

Synthesis of Pyrrolidinone Derivatives

5-Ethoxy-2-pyrrolidinone can be used in the synthesis of pyrrolidinone derivatives . These derivatives have a wide range of applications in organic, medicinal, and combinatorial chemistry, and in drug discovery .

作用机制

Target of Action

It’s worth noting that this compound is a key intermediate in the synthesis of5-vinyl-2-pyrrolidinone , which is a crucial component of Vigabatrin . Vigabatrin is a synthetic analogue of GABA (γ-aminobutyric acid) and acts as a highly selective enzyme-activated inhibitor of GABA-T in the mammalian brain .

Biochemical Pathways

Its derivative vigabatrin is known to affect the gabaergic pathway by inhibiting gaba transaminase, leading to increased gaba levels in the cns .

Pharmacokinetics

Given its role as a key intermediate in the synthesis of other compounds, its bioavailability may be influenced by its chemical structure and the conditions under which it is synthesized .

Result of Action

Its derivative vigabatrin is known to increase gaba levels in the cns, which can help in the treatment of disorders associated with depletion of gaba levels such as tardive dyskinesia, schizophrenia, and epilepsy .

Action Environment

It’s worth noting that this compound is described as a flammable liquid and should be kept away from open flames and high temperatures . This suggests that environmental factors such as temperature and exposure to certain chemicals could potentially influence its stability and efficacy.

安全和危害

未来方向

While specific future directions for 5-Ethoxy-2-pyrrolidinone are not mentioned in the retrieved papers, the compound’s role in the synthesis of 5-vinyl-2-pyrrolidinone, a key intermediate of vigabatrin, suggests potential applications in the development of treatments for disorders associated with depletion of GABA levels in the central nervous system .

属性

IUPAC Name |

5-ethoxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6-4-3-5(8)7-6/h6H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRWQRYMEYRQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393849 | |

| Record name | 5-ethoxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-2-pyrrolidinone | |

CAS RN |

39662-63-0 | |

| Record name | 5-ethoxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-Ethoxy-2-pyrrolidinone a valuable building block in organic synthesis?

A: 5-Ethoxy-2-pyrrolidinone acts as a versatile precursor to various complex molecules. It's easily synthesized from readily available starting materials like 2-pyrrolidinone or succinimide []. Its structure allows for selective ring-opening reactions and subsequent functionalization, making it particularly useful for synthesizing γ-keto aldehydes [, ]. These aldehydes are important building blocks for natural products and other complex molecules.

Q2: Can you provide an example of how 5-Ethoxy-2-pyrrolidinone is used to synthesize natural products?

A: Researchers have successfully used 5-Ethoxy-2-pyrrolidinone in the synthesis of dl-gephyrotoxin 223AB (also known as indolizidine 223AB) []. This synthesis utilizes a pseudo-Diels-Alder reaction between trans-1,3-heptadiene and an N-acyl immonium salt derived from 5-Ethoxy-2-pyrrolidinone []. The reaction proceeds with high regiospecificity and stereospecificity, highlighting the utility of 5-Ethoxy-2-pyrrolidinone in complex molecule synthesis.

Q3: Beyond natural product synthesis, are there other applications for 5-Ethoxy-2-pyrrolidinone derivatives?

A: Yes, 5-Ethoxy-2-pyrrolidinone derivatives have proven useful in synthesizing various heterocyclic compounds. For instance, researchers have explored their use in the synthesis of pyridyl-substituted pyrroles like α- and β-nicotyrine and their nor derivatives []. This synthetic route, utilizing 5-Ethoxy-2-pyrrolidinone, offers a practical approach, often bypassing the need for intermediate purification [].

Q4: Has the stereoselectivity of reactions involving 5-Ethoxy-2-pyrrolidinone derivatives been investigated?

A: Yes, studies have delved into the diastereoselectivity observed in the cyclization reactions of specific 5-Ethoxy-2-pyrrolidinone derivatives, particularly 1-(2-(benzyloxymethyl)-3-butenyl)-5-ethoxy-2-pyrrolidinones [, ]. Understanding the factors influencing diastereoselectivity in these reactions is crucial for controlling the stereochemistry of the final products, a critical aspect in synthesizing bioactive molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。